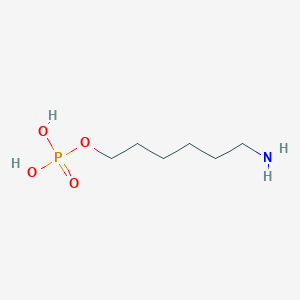

6-Aminohexyl dihydrogen phosphate

Description

6-Aminohexyl dihydrogen phosphate is an organic compound with the molecular formula C(6)H({16})NO(_4)P It is a derivative of hexanol, where the hydroxyl group is replaced by a phosphate group, and an amino group is attached to the sixth carbon atom

Properties

IUPAC Name |

6-aminohexyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO4P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVLZAYJHCECPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCOP(=O)(O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7564-68-3 | |

| Record name | 1-Hexanol, 6-amino-, 1-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7564-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-aminohexyl dihydrogen phosphate typically involves the phosphorylation of 6-aminohexanol. One common method includes the reaction of 6-aminohexanol with phosphorus oxychloride (POCl(_3)) in the presence of a base such as pyridine. The reaction proceeds as follows:

C6H13NH2OH+POCl3→C6H13NH2OPO3H2+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where 6-aminohexanol is reacted with phosphoric acid under controlled temperature and pressure conditions. This method ensures high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or nitroso compounds.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions, yielding 6-aminohexanol and phosphoric acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).

Substitution: Reagents such as sodium halides (NaX) or alkoxides (ROH) are used under mild heating.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are typically employed.

Major Products:

Oxidation: Nitroso derivatives or oxides.

Substitution: Halogenated or alkoxylated derivatives.

Hydrolysis: 6-Aminohexanol and phosphoric acid.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNOP

- Molecular Weight : 197.17 g/mol

- CAS Number : 7564-68-3

- IUPAC Name : 6-aminohexyl dihydrogen phosphate

The compound features a primary amino group and a phosphate moiety, which contribute to its reactivity and functionality in biological systems.

Biochemistry

6-AHDP serves as a precursor for synthesizing nucleotide analogs and other biologically active molecules. Its ability to influence phosphorylation reactions makes it valuable in studying enzyme kinetics and metabolic pathways.

Pharmaceuticals

In drug development, 6-AHDP is utilized as an intermediate for creating compounds that target specific enzymes or receptors. Its structural characteristics allow for the modulation of biological activity, making it a candidate for targeted therapies.

Industrial Chemistry

The compound is employed in formulating specialty chemicals and as a reagent in various chemical processes. Its unique properties facilitate the synthesis of other phosphates and derivatives used in diverse applications.

Recent studies have highlighted several potential biological activities of 6-AHDP:

- Drug Delivery Systems : It has been incorporated into self-assembled monolayers (SAMs) for controlled drug release, enhancing therapeutic efficacy while minimizing side effects.

- Enzyme Interaction : Research indicates that 6-AHDP can modulate enzyme activity by interacting with active sites, which is crucial for developing drugs with fewer adverse effects.

- Oxidative Stress Protection : Preliminary findings suggest that it may reduce oxidative damage markers, indicating its potential as an antioxidant agent.

Case Studies

| Study Title | Findings | Implications |

|---|---|---|

| Calcium Mobilization Assays | Induced calcium influx in cancer cell lines | Potential use in enhancing drug efficacy |

| Drug Delivery Systems | Effective in controlled release applications | Improved therapeutic outcomes with reduced toxicity |

| Oxidative Stress Protection | Reduced malondialdehyde (MDA) levels | Potential antioxidant applications |

Case Study 1: Calcium Mobilization Assays

In vitro assays demonstrated that 6-AHDP could induce significant calcium mobilization in prostate and breast cancer cells. This effect enhances cellular responses to therapeutic agents, suggesting its utility in cancer treatment strategies.

Case Study 2: Drug Combination Therapy

A study explored the combination of 6-AHDP with iron chelators like deferiprone. Results indicated effective reduction of labile iron pools in iron-overloaded cultures while mitigating oxidative stress, showcasing its potential in treating conditions related to iron overload.

Mechanism of Action

The mechanism by which 6-aminohexyl dihydrogen phosphate exerts its effects depends on its application. In biochemical pathways, it can act as a substrate or inhibitor for enzymes involved in phosphorylation reactions. The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

6-Aminohexanol: Lacks the phosphate group, making it less reactive in phosphorylation reactions.

Hexyl dihydrogen phosphate: Lacks the amino group, reducing its ability to participate in nucleophilic substitution reactions.

6-Aminohexyl sulfate: Contains a sulfate group instead of a phosphate group, altering its reactivity and solubility.

Uniqueness: 6-Aminohexyl dihydrogen phosphate is unique due to the presence of both an amino group and a phosphate group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in various synthetic pathways.

Biological Activity

6-Aminohexyl dihydrogen phosphate (6-AHDP) is a compound characterized by its unique structure, which includes a primary amino group and a phosphate moiety. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities and applications.

6-AHDP is classified as a monoalkyl phosphate with the molecular formula . Its structure allows it to interact with biological systems effectively, making it a subject of interest for drug delivery and therapeutic applications .

The biological activity of 6-AHDP is primarily attributed to its ability to influence cellular processes through calcium mobilization and receptor interactions. Studies have shown that compounds with phosphate groups often play significant roles in signaling pathways, particularly those involving calcium ions, which are crucial for various cellular functions such as proliferation, apoptosis, and muscle contraction .

Biological Activity and Applications

1. Drug Delivery Systems:

6-AHDP has been utilized in developing self-assembled monolayers (SAMs) for drug delivery applications. These systems can provide controlled release of therapeutic agents over extended periods, which is essential for minimizing toxicity while maximizing efficacy .

2. Interaction with Enzymes and Receptors:

Research indicates that 6-AHDP can interact with specific enzymes and receptors, potentially modulating their activity. This interaction is crucial in drug design, as it can lead to the development of targeted therapies with reduced side effects.

3. Preclinical Studies:

Preliminary studies have suggested that 6-AHDP may exhibit protective effects against oxidative stress. For instance, it has been reported to reduce levels of malondialdehyde (MDA), a marker of oxidative damage, indicating its potential as an antioxidant agent .

Case Studies

Case Study 1: Calcium Mobilization Assays

In vitro assays demonstrated that 6-AHDP could induce calcium mobilization in various cell lines. This effect was particularly notable in prostate and breast cancer cells, where increased intracellular calcium levels were linked to enhanced cellular responses to therapeutic agents .

Case Study 2: Drug Combination Therapy

A study investigated the combination of 6-AHDP with other iron chelators like deferiprone and desferrioxamine. The results indicated that this combination could effectively reduce labile iron pools in iron-loaded cultures while protecting against oxidative stress, showcasing its potential in treating conditions related to iron overload .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Calcium Mobilization Assays | Induced significant calcium influx in cancer cell lines | Potential use in enhancing drug efficacy |

| Drug Delivery Systems | Effective in controlled release applications | Improved therapeutic outcomes with reduced toxicity |

| Oxidative Stress Protection | Reduced MDA levels in treated cultures | Potential antioxidant applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.